molecular formula C26H28N4O3 B6491867 N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326854-31-2

N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B6491867
CAS No.: 1326854-31-2
M. Wt: 444.5 g/mol
InChI Key: WJRKOPCZNIEXBV-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic heterocyclic core. The structure features a 4-oxo group on the pyrazine ring, a 4-isopropylphenyl substituent at position 2, and a propanamide side chain at position 5 with a 3-methoxyphenylmethyl group. This compound is hypothesized to exhibit kinase inhibitory activity, analogous to other pyrazolo-fused heterocycles, due to structural motifs that facilitate ATP-binding site interactions in enzymes like EGFR or cyclin-dependent kinases (CDKs) .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-18(2)20-7-9-21(10-8-20)23-16-24-26(32)29(13-14-30(24)28-23)12-11-25(31)27-17-19-5-4-6-22(15-19)33-3/h4-10,13-16,18H,11-12,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRKOPCZNIEXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrazolo-fused heterocycles, differing primarily in substituent patterns and core ring systems. Key comparisons include:

Table 1: Structural Comparison
Compound Name Core Structure Position 2 Substituent Position 5/7 Substituent Key Functional Groups
Target Compound Pyrazolo[1,5-a]pyrazine 4-Isopropylphenyl Propanamide (3-methoxyphenylmethyl) 4-oxo, amide
6m (Pyrazolo[1,5-a]pyrimidine derivative) Pyrazolo[1,5-a]pyrimidine 3,4,5-Trimethoxyphenyl Unspecified Methoxy groups
6p (Pyrazolo[1,5-a]pyrimidine derivative) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Unspecified Fluoro substitution
N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidine Methyl Acetamide (3-methoxyphenyl) 4-oxo, acetamide
3-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl}-N-(3-(trifluoromethyl)phenyl)propanamide Pyrazolo[3,4-d]pyrimidine tert-Butyl Propanamide (3-trifluoromethylphenyl) 4-oxo, trifluoromethyl
Key Observations

Core Heterocycle :

  • The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (e.g., 6m, 6p) and pyrazolo[3,4-d]pyrimidine derivatives (e.g., ). Pyrazolo[1,5-a]pyrazine has a pyrazine ring fused to pyrazole, while pyrazolo[1,5-a]pyrimidine contains a pyrimidine ring. These differences influence electronic properties and binding affinities .

The propanamide side chain (vs. acetamide in ) may improve solubility or flexibility, affecting interactions with kinase hinge regions .

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidines (e.g., 6m, 6p) demonstrate cytotoxicity in cancer cell lines via G2/M phase arrest and modulation of cyclin D1 and survivin . The target compound’s pyrazolo[1,5-a]pyrazine core may exhibit similar mechanisms but with distinct potency due to substituent differences.
  • Pyrazolo[3,4-d]pyrimidines (e.g., ) are reported as JAK or CDK inhibitors. The tert-butyl group in enhances metabolic stability, while the 3-methoxyphenyl in may improve membrane permeability .

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